molecular formula C8H7N3O3S2 B3351077 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid CAS No. 331250-06-7

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid

Cat. No.: B3351077
CAS No.: 331250-06-7
M. Wt: 257.3 g/mol
InChI Key: ZLMXEDYVGHYBNR-UHFFFAOYSA-N
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Description

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid is an organic compound that features a thiadiazole ring attached to a benzenesulfonic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiadiazole and sulfonic acid groups imparts unique chemical properties to the molecule, making it a versatile building block for the synthesis of more complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid typically involves the formation of the thiadiazole ring followed by its attachment to the benzenesulfonic acid moiety. One common method starts with the reaction of thiosemicarbazide with a suitable carboxylic acid derivative to form the thiadiazole ring. This intermediate is then subjected to sulfonation to introduce the benzenesulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its sulfonic acid group.

Mechanism of Action

The mechanism of action of 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, while the sulfonic acid group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
  • 4-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
  • 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonamide

Uniqueness

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid is unique due to the specific positioning of the thiadiazole ring and the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in various fields.

Properties

IUPAC Name

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S2/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)16(12,13)14/h1-4H,(H2,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXEDYVGHYBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602813
Record name 3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331250-06-7
Record name 3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
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3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
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3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
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3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
Reactant of Route 5
3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
Reactant of Route 6
3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid

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